molecular formula C23H24N4O4 B11273046 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11273046
M. Wt: 420.5 g/mol
InChI Key: NREXXISQOBMJGU-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a combination of benzodioxole, methoxyphenyl, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrazole and piperazine linkages . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of Lewis acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinone derivatives, while reduction of nitro groups yields amines.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.

Comparison with Similar Compounds

Uniqueness: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapy.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C23H24N4O4/c1-29-18-5-3-17(4-6-18)19-13-20(25-24-19)23(28)27-10-8-26(9-11-27)14-16-2-7-21-22(12-16)31-15-30-21/h2-7,12-13H,8-11,14-15H2,1H3,(H,24,25)

InChI Key

NREXXISQOBMJGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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